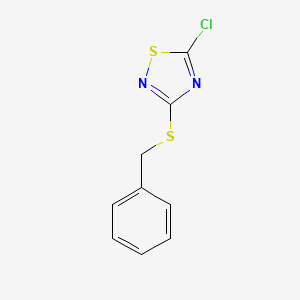

3-(Benzylsulfanyl)-5-chloro-1,2,4-thiadiazole

Description

Significance of Nitrogen-Sulfur Heterocycles in Organic Chemistry

Nitrogen-sulfur heterocycles are a fascinating and important class of compounds in organic chemistry, attracting considerable attention from researchers due to their diverse structural features and wide-ranging applications. openmedicinalchemistryjournal.comresearchgate.net These compounds, which are aromatic carbocycles where one or more carbon atoms have been replaced by nitrogen and sulfur atoms, exhibit unique physicochemical properties and reactivity compared to their carbocyclic counterparts. openmedicinalchemistryjournal.comnih.gov The presence of both nitrogen and sulfur heteroatoms leads to molecules with distinct electronic distributions and the capacity for various chemical interactions. nih.gov

The significance of these heterocycles is underscored by their prevalence in medicinal chemistry, agrochemicals, and materials science. openmedicinalchemistryjournal.comnih.govmsesupplies.com Many biologically active molecules owe their therapeutic effects to the presence of a nitrogen-sulfur heterocyclic core. researchgate.netresearchgate.net This has spurred the development of novel synthetic methodologies to create derivatives with enhanced or specific properties. openmedicinalchemistryjournal.com In materials science, these compounds are explored for creating molecular conductors and magnets. nih.gov

Overview of Thiadiazole Isomers and Their Unique Chemical Attributes

Thiadiazoles are five-membered aromatic heterocyclic compounds containing one sulfur and two nitrogen atoms. nih.govisres.org Depending on the relative positions of these heteroatoms, four constitutional isomers exist: 1,2,3-thiadiazole, 1,2,4-thiadiazole (B1232254), 1,2,5-thiadiazole (B1195012), and 1,3,4-thiadiazole (B1197879). nih.govisres.orgwikipedia.org This isomerism is a key determinant of the molecule's physical and chemical properties. isres.org

Each isomer possesses a unique electronic structure and reactivity profile. The arrangement of the nitrogen and sulfur atoms influences the ring's aromaticity, dipole moment, and susceptibility to electrophilic or nucleophilic attack. isres.orgnih.gov These differences make the thiadiazole family a versatile scaffold in various chemical applications, from pharmaceuticals to corrosion inhibitors. isres.org While the parent, unsubstituted thiadiazoles are not commonly used, their derivatives are integral to many fields. wikipedia.org For instance, the 1,3,4-thiadiazole ring is found in pharmaceuticals like acetazolamide (B1664987) and cephazolin. wikipedia.org

Table 1: Isomers of Thiadiazole

| Isomer | Structure |

|---|---|

| 1,2,3-Thiadiazole | C2H2N2S |

| 1,2,4-Thiadiazole | C2H2N2S |

| 1,2,5-Thiadiazole | C2H2N2S |

| 1,3,4-Thiadiazole | C2H2N2S |

Data sourced from Wikipedia wikipedia.org

The 1,2,4-thiadiazole ring is a notable isomer due to its structural and chemical properties. isres.orgrsc.org It is an aromatic system, which contributes to its general stability. isres.org This ring system is considered a bio-isosteric replacement for other chemical groups in drug design, which can influence a molecule's biological activity. nih.gov The 1,2,4-thiadiazole moiety itself is a key pharmacophore in the development of inhibitors that target cysteine residues in proteins. nih.gov The N-S bond within the ring can react with the cysteine thiol, forming a disulfide bond and inactivating enzymes. nih.gov

From a reactivity standpoint, the 1,2,4-thiadiazole ring is generally stable towards acids, alkalis, and oxidizing or reducing agents, particularly when substituted at the 3- and 5-positions. isres.org The C5 position is the most reactive site for nucleophilic substitution, while electrophilic reactions are generally limited. isres.org

Positional Isomerism and Substituent Effects within 1,2,4-Thiadiazoles

The properties and reactivity of 1,2,4-thiadiazole derivatives are heavily influenced by the nature and position of substituents on the ring. The two available carbon atoms for substitution, C3 and C5, offer possibilities for creating a wide array of derivatives with tailored characteristics.

Substituents can exert electronic effects (both inductive and resonance) that alter the electron density distribution within the aromatic ring. This, in turn, affects the molecule's reactivity and its potential as a ligand or pharmacophore. researchgate.net For example, electron-withdrawing groups can make the ring more susceptible to nucleophilic attack, while electron-donating groups can have the opposite effect. The study of these substituent effects is crucial for understanding the structure-activity relationships of 1,2,4-thiadiazole derivatives. researchgate.netresearchgate.net Research using techniques like 13C NMR spectroscopy has been employed to quantify these electronic effects and establish correlations with substituent parameters. researchgate.net

Contextualization of 3-(Benzylsulfanyl)-5-chloro-1,2,4-thiadiazole as a Substituted 1,2,4-Thiadiazole Derivative

This compound is a specific derivative of the 1,2,4-thiadiazole core. Its structure is defined by the attachment of a benzylsulfanyl group at the C3 position and a chlorine atom at the C5 position.

The synthesis of such 3-chloro-5-substituted-1,2,4-thiadiazoles can be achieved through methods like the oxidative cyclization of monoalkylated dipotassium (B57713) cyanodithioimidocarbonate with sulfuryl chloride. nih.gov The substituents on this molecule are expected to significantly modulate its chemical properties. The chlorine atom at the C5 position acts as a good leaving group, making this position susceptible to nucleophilic substitution reactions. isres.org The benzylsulfanyl group at the C3 position introduces a bulky, sulfur-containing moiety that can influence the molecule's steric and electronic properties, as well as its potential interactions with biological targets.

This particular substitution pattern places this compound within a class of compounds investigated for their reactivity towards thiols, making them of interest in chemical biology for modifying cysteine residues in proteins. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1,2,3-Thiadiazole |

| 1,2,4-Thiadiazole |

| 1,2,5-Thiadiazole |

| 1,3,4-Thiadiazole |

| Acetazolamide |

| Cephazolin |

| Dipotassium cyanodithioimidocarbonate |

Structure

3D Structure

Properties

IUPAC Name |

3-benzylsulfanyl-5-chloro-1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S2/c10-8-11-9(12-14-8)13-6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXNDGDDXSYHJIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NSC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2,4 Thiadiazole Scaffolds

Established Approaches for 1,2,4-Thiadiazole (B1232254) Core Construction

Traditional methods for synthesizing the 1,2,4-thiadiazole core have been well-documented and rely on fundamental organic reactions. These approaches often involve the formation of key nitrogen-sulfur bonds through cyclization and oxidation reactions.

Cyclization reactions are a cornerstone in the synthesis of 1,2,4-thiadiazoles, typically involving the intramolecular condensation of a precursor molecule containing the requisite nitrogen, carbon, and sulfur atoms. A common strategy involves the cyclization of thioamide-based compounds. researchgate.net For instance, the reaction of amidines with dithioesters or aryl isothiocyanates can proceed through a base-mediated tandem thioacylation, followed by an in situ intramolecular dehydrogenative N-S bond formation to yield 3,5-disubstituted-1,2,4-thiadiazoles. organic-chemistry.org

Another important pathway is the cyclization of thiosemicarbazide (B42300) derivatives. For example, thiosemicarbazide can be cyclized with acetyl chloride to form 2-amino-5-substituted-1,3,4-thiadiazoles, a closely related isomer, highlighting the versatility of these precursors in heterocyclic synthesis. nih.gov

Oxidative ring closure is a prevalent method for the formation of the 1,2,4-thiadiazole ring, often involving the formation of a crucial S-N bond. This can be achieved using a variety of oxidizing agents. The oxidative dimerization of thioamides is a classic example, where agents like halogens, hydrogen peroxide, or thionyl chloride are employed. researchgate.net

More recent developments have focused on metal-free and milder oxidation conditions. For example, phenyliodine(III) bis(trifluoroacetate) (PIFA) can mediate the efficient intramolecular oxidative S-N bond formation of imidoyl thioureas to produce 3-substituted-5-arylamino-1,2,4-thiadiazoles with very short reaction times and high yields. organic-chemistry.orgrsc.org Similarly, molecular iodine has been utilized as a catalyst for the oxidative N–S bond formation in the synthesis of 5-amino- and 3,5-diamino-substituted 1,2,4-thiadiazoles from imidoyl and guanyl thiourea. mdpi.com This method is notable for being transition-metal-free and proceeding under mild conditions. mdpi.com

An electrochemical approach offers a green alternative, enabling the intramolecular dehydrogenative N-S bond formation of imidoyl thioureas to afford a broad range of 3-substituted 5-amino-1,2,4-thiadiazole derivatives without the need for external catalysts or oxidants. organic-chemistry.orgrsc.org

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. A one-pot multicomponent reaction involving 5-substituted phenyl-1,3,4-thiadiazol-2-amines, substituted benzaldehydes, and 2-mercaptoacetic acid has been developed to synthesize thiazolidine-4-one hybrids containing a 1,3,4-thiadiazole (B1197879) moiety, showcasing the power of MCRs in generating molecular diversity. nih.gov While this example leads to a related thiadiazole isomer, the principle can be extended to the synthesis of 1,2,4-thiadiazole scaffolds. Chemoenzymatic one-pot multicomponent synthesis has also been explored for the creation of thiazole (B1198619) derivatives, indicating a potential avenue for the synthesis of thiadiazoles under mild, enzyme-catalyzed conditions. nih.gov

[3+2]-Cycloaddition reactions represent a powerful tool for the construction of five-membered heterocyclic rings. In the context of 1,2,4-thiadiazoles, this typically involves the reaction of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile). Nitrile sulfides are highly reactive intermediates that readily undergo [3+2]-cycloaddition reactions with activated nitriles to form 1,2,4-thiadiazoles. academie-sciences.fr A theoretical study of the [3+2] cycloaddition reaction between benzonitrile (B105546) sulfide (B99878) and trichloroacetonitrile (B146778) has shown that the reaction proceeds with high regioselectivity, favoring the formation of the 1,2,4-thiadiazole ring. academie-sciences.fr

Green Chemistry Principles and Sustainable Synthesis of 1,2,4-Thiadiazoles

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. bohrium.com Key strategies include the use of alternative energy sources like microwave and ultrasonic irradiation.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of 1,2,4-thiadiazoles and related heterocycles. nanobioletters.com The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. researchgate.netbenthamdirect.com For example, a green and efficient method for the synthesis of 1,3,4-thiadiazole based compounds has been developed under microwave activation. nih.gov This approach often leads to cleaner reactions with easier work-up procedures. benthamdirect.com

Ultrasonic irradiation is another green chemistry tool that utilizes the energy of sound waves to induce chemical reactions. tandfonline.com This technique, known as sonochemistry, can enhance reaction rates through the phenomenon of acoustic cavitation. nih.gov Ultrasound-assisted synthesis has been successfully employed for the preparation of various heterocyclic compounds, including thiazoles and thiadiazines, often in solvent-free conditions, leading to higher purity, lower costs, and high yields. tandfonline.comtandfonline.com The application of ultrasound has been shown to be more efficient in terms of yield and reaction time compared to conventional methods for the synthesis of 1,2,4-triazole (B32235) derivatives, a closely related heterocyclic system. nih.gov

Table 1: Comparison of

| Methodology | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Cyclization Reactions | Intramolecular condensation of precursors. | Well-established, versatile starting materials. | May require harsh conditions or multi-step synthesis. |

| Oxidative Ring Closure | Formation of S-N bond via oxidation. | Can be achieved with various oxidants, including green alternatives. | Stoichiometric use of oxidants can generate waste. |

| Multicomponent Reactions | One-pot synthesis from multiple starting materials. | High atom economy, efficiency, and molecular diversity. | Optimization can be complex. |

| [3+2]-Cycloaddition | Reaction of a 1,3-dipole with a dipolarophile. | High regioselectivity, direct formation of the ring. | May require in-situ generation of reactive intermediates. |

| Microwave Irradiation | Use of microwave energy to accelerate reactions. | Reduced reaction times, improved yields, cleaner reactions. | Requires specialized equipment. |

| Ultrasonic Irradiation | Use of sound energy to promote reactions. | Enhanced reaction rates, can be performed under mild conditions. | Scalability can be a challenge. |

Solvent-Free and Mechanochemical Methods

The development of solvent-free and mechanochemical synthetic methods aligns with the principles of green chemistry by minimizing waste and energy consumption. These techniques are gaining prominence in the synthesis of heterocyclic compounds, including the 1,2,4-thiadiazole scaffold.

A notable solvent-free approach for the synthesis of 1,2,4-thiadiazoles involves a one-pot, two-step reaction from primary amides. This method utilizes Lawesson's reagent for the initial thiolation of the amide, followed by oxidative dimerization mediated by tert-butyl hydrogen peroxide (TBHP). The absence of a solvent simplifies the reaction setup and workup procedures, often allowing for the purification of the product without the need for column chromatography. This methodology has demonstrated broad substrate scope and excellent functional group tolerance under mild, metal-free conditions, affording the desired 3,5-diaryl-1,2,4-thiadiazoles in high yields and with rapid conversion times.

Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., grinding or ball milling), represents another frontier in solvent-free synthesis. While specific applications to the 1,2,4-thiadiazole core are still emerging, the principles have been successfully applied to the synthesis of related heterocyclic systems, such as thiazolidinone-triazole derivatives. In these syntheses, the mechanical action can replace the need for both solvents and, in some cases, catalysts, by increasing the reactivity of the starting materials. For instance, the surface of a copper vial in a ball mill has been shown to act as a catalyst for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions in the synthesis of thiazole derivatives, a process that is entirely solventless. nih.gov This approach highlights the potential of mechanochemistry to provide environmentally friendly and efficient routes to a wide array of heterocyclic compounds, and its application to 1,2,4-thiadiazole synthesis is a promising area for future research.

Catalytic Systems in 1,2,4-Thiadiazole Synthesis

Catalysis plays a pivotal role in modern organic synthesis, and the construction of the 1,2,4-thiadiazole ring is no exception. A variety of catalytic systems have been developed to facilitate the key N-S bond formation, offering high efficiency and selectivity.

Metal-Free Catalysis for N-S Bond Formation (e.g., Molecular I2)

In the pursuit of more sustainable chemical processes, there has been a significant shift towards the use of metal-free catalysts. Molecular iodine (I2) has emerged as a highly effective and inexpensive catalyst for the oxidative cyclization reactions that lead to 1,2,4-thiadiazoles. One such method involves the iodine-catalyzed oxidative cyclization of 2-aminopyridines or amidines with isothiocyanates. This one-pot, transition-metal-free protocol proceeds at ambient temperature and provides a facile and highly efficient route to N-fused and 3,4-disubstituted 5-imino-1,2,4-thiadiazoles with good to excellent yields. nih.govresearchgate.net The reaction is believed to proceed via an oxidative N-S bond formation, where iodine acts as the oxidant. This methodology is scalable and offers a high degree of regioselectivity. researchgate.net

Peroxide-Mediated Oxidations

Peroxides, particularly hydrogen peroxide (H2O2), are attractive oxidants for the synthesis of 1,2,4-thiadiazoles due to their low cost and the generation of water as the only byproduct. An H2O2-mediated synthesis of 1,2,4-thiadiazole derivatives has been reported to proceed under metal-free conditions at room temperature, using ethanol (B145695) as the solvent. This method allows for the smooth conversion of various substrates, and the desired products can often be isolated by simple filtration or extraction, avoiding the need for chromatographic purification.

Furthermore, enzymatic approaches utilizing vanadium-dependent haloperoxidases (VHPOs) offer a biocatalytic route to 1,2,4-thiadiazoles. These enzymes use hydrogen peroxide as the terminal oxidant to catalyze the oxidative dimerization of thioamides. researchgate.netrsc.org This method operates through a halide recycling mechanism, where a catalytic amount of a halide salt is used. researchgate.netrsc.org The reaction is highly chemoselective and can be applied to a diverse range of thioamides, affording the corresponding 1,2,4-thiadiazoles in moderate to high yields. researchgate.net Mechanistic studies suggest that the reaction involves two distinct enzyme-mediated sulfur halogenation events that are crucial for the formation of the heterocyclic ring. researchgate.net

Electrochemical Synthetic Protocols

Electrochemical synthesis offers a powerful and sustainable alternative to traditional chemical methods, as it often avoids the need for stoichiometric oxidants and catalysts by using electricity to drive chemical reactions.

Catalyst- and Oxidant-Free Methodologies

The electrochemical synthesis of 1,2,4-thiadiazoles has been successfully achieved through the oxidative intramolecular N-S bond formation of imidoyl thioureas. organic-chemistry.orgnih.gov This approach is particularly appealing as it can be conducted under catalyst- and oxidant-free conditions at room temperature. nih.gov Using an undivided cell with a carbon rod anode and a platinum plate cathode, a broad range of 3-substituted 5-amino-1,2,4-thiadiazole derivatives can be synthesized in good to excellent yields with high functional group tolerance. nih.gov This method aligns with the principles of green chemistry by avoiding the use of hazardous reagents. nih.gov

Specific Synthetic Strategies for Substituted 1,2,4-Thiadiazoles

The construction of the target molecule, 3-(benzylsulfanyl)-5-chloro-1,2,4-thiadiazole, can be approached through several synthetic routes. These pathways typically involve either the initial formation of a 1,2,4-thiadiazole core followed by stepwise functionalization, or the cyclization of acyclic precursors that already contain the desired substituents or their precursors. Key to these strategies is the controlled introduction of the chloro group at the C-5 position and the benzylsulfanyl moiety at the C-3 position.

The introduction of a chlorine atom at the C-5 position of the 1,2,4-thiadiazole ring is a critical step, as this halogen atom can serve as a leaving group for subsequent nucleophilic substitution reactions or be a required feature in the final molecule. Several methods can be employed for this purpose.

One common approach is the Sandmeyer-type reaction starting from a 5-amino-1,2,4-thiadiazole precursor. This involves the diazotization of the amino group using sodium nitrite (B80452) in a strong acidic medium like hydrochloric acid, followed by the substitution of the resulting diazonium salt with a chloride ion, often catalyzed by copper(I) chloride. A similar two-step diazotization and decomposition protocol is a key method for producing chloro-substituted thiadiazoles from their amino analogues.

Another strategy involves the oxidative cyclization of precursors in the presence of a chlorinating agent. For instance, the synthesis of 3-chloro-5-substituted-1,2,4-thiadiazoles has been achieved through the oxidative cyclization of monoalkyl derivatives of dipotassium (B57713) cyanodithioimidocarbonate using sulfuryl chloride (SO₂Cl₂). nih.gov

Furthermore, direct chlorination of a 1,2,4-thiadiazol-5(4H)-one precursor can be achieved using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). These reagents can convert the carbonyl group into a reactive chloro substituent.

| Method | Precursor | Reagents | Product |

| Sandmeyer-type Reaction | 5-Amino-1,2,4-thiadiazole | 1. NaNO₂, HCl 2. CuCl | 5-Chloro-1,2,4-thiadiazole |

| Oxidative Cyclization | Alkylated cyanodithioimidocarbonate | SO₂Cl₂ | 5-Alkylsulfanyl-3-chloro-1,2,4-thiadiazole nih.gov |

| Carbonyl to Chloride Conversion | 1,2,4-Thiadiazol-5(4H)-one | POCl₃ or SOCl₂ | 5-Chloro-1,2,4-thiadiazole |

The benzylsulfanyl group is typically introduced at the C-3 position via S-alkylation of a corresponding 1,2,4-thiadiazole-3-thiol or its thione tautomer. This nucleophilic substitution reaction is generally straightforward and high-yielding.

The process involves deprotonating the thiol/thione precursor with a suitable base, such as sodium hydroxide (B78521), potassium carbonate, or an organic base like triethylamine, to generate a reactive thiolate anion. This anion then acts as a nucleophile, attacking an electrophilic benzylating agent, most commonly benzyl (B1604629) bromide or benzyl chloride, to form the desired S-benzyl bond. The reaction is typically carried out in a polar solvent like ethanol or dimethylformamide (DMF). mdpi.comzsmu.edu.ua

| Precursor | Reagents | Solvent | Product |

| 1,2,4-Thiadiazole-3-thiol | Benzyl bromide, Base (e.g., NaOH, K₂CO₃, Et₃N) | Ethanol, DMF | 3-(Benzylsulfanyl)-1,2,4-thiadiazole |

The synthesis of this compound often relies on the functionalization of pre-formed thiadiazole rings. This can be achieved through exchange reactions to create reactive sites or through direct substitution on a halogenated ring.

1,2,4-Thiadiazol-3(2H)-one derivatives are versatile precursors. The carbonyl group at the C-3 position can be converted into other functional groups, providing a pathway to introduce the benzylsulfanyl moiety.

Conversion to 3-Thione/Thiol : The carbonyl group can be transformed into a thiocarbonyl (thione) group using thionating agents like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent. The resulting 1,2,4-thiadiazole-3(2H)-thione exists in tautomeric equilibrium with the 1,2,4-thiadiazole-3-thiol form, which is the direct precursor for the S-alkylation reaction described in section 2.3.2. mdpi.com

Conversion to 3-Chloro : The C-3 carbonyl can also be converted into a chloro group using reagents like phosphorus oxychloride (POCl₃). This creates an electrophilic center at C-3 that is susceptible to nucleophilic attack by a sulfur nucleophile, such as benzylthiolate. POCl₃ is widely used to promote cyclization and chlorination in the synthesis of heterocyclic compounds. arabjchem.orgresearchgate.netorientjchem.org

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing the thiadiazole ring. The electron-withdrawing nature of the two nitrogen atoms in the 1,2,4-thiadiazole ring activates halogen substituents, particularly at the C-5 and C-3 positions, making them excellent leaving groups for nucleophilic displacement. nih.govnih.gov

To synthesize this compound, one could envision two primary SNAr strategies:

Starting with a 3,5-dichloro-1,2,4-thiadiazole : By carefully controlling the reaction conditions (e.g., temperature, stoichiometry of the nucleophile), it may be possible to selectively substitute one of the chlorine atoms. Reaction with one equivalent of sodium benzylthiolate could potentially yield the target compound.

Starting with a 3-substituted-5-chloro-1,2,4-thiadiazole : If the C-3 position is already functionalized with a group that can be converted to the benzylsulfanyl moiety, the focus would be on the stability of this group during the synthesis. Conversely, starting with a 3-thiol-5-chloro-1,2,4-thiadiazole and performing the S-alkylation with benzyl bromide would be a direct route. Halogenated thiadiazoles are recognized as important intermediates where the halogen atom is readily displaced by nucleophiles. nih.gov

The reactivity of the halogen is a key factor. For instance, 5-chloro-1,3,4-thiadiazole readily reacts with nucleophiles to yield a series of 5-substituted derivatives. nih.gov This principle is broadly applicable across thiadiazole isomers, including the 1,2,4-scaffold.

Reactivity Profiles and Mechanistic Investigations of 3 Benzylsulfanyl 5 Chloro 1,2,4 Thiadiazole and Analogs

Intrinsic Stability of the 1,2,4-Thiadiazole (B1232254) Ring System

The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. Its stability is largely attributed to the aromatic nature of the ring system. nih.gov These compounds are generally stable and can react with acids, alkalis, oxidizing agents, and reducing agents. nih.gov However, research has shown that 1,2,4-thiadiazoles bearing substituents in the 3- and 5-positions exhibit enhanced stability towards these conditions. nih.gov

The inherent aromaticity of the thiadiazole ring provides considerable stability, which is a key feature of its chemistry. rsc.org The inductive effect of the sulfur atom contributes to the ring's weak basicity while maintaining relatively high aromaticity. nih.gov The presence of multiple heteroatoms within the ring also influences its electronic properties, rendering it electron-deficient. This electronic nature is a primary determinant of its reactivity profile, particularly its resistance to electrophilic attack and susceptibility to nucleophilic substitution.

Nucleophilic Substitution Reactions of 1,2,4-Thiadiazoles

Nucleophilic substitution is a characteristic reaction for halogenated thiadiazoles. Due to the electron-withdrawing nature of the two nitrogen atoms in the 1,2,4-thiadiazole ring, the carbon atoms at the C-3 and C-5 positions become electron-deficient. nih.gov This low electron density makes these positions susceptible to attack by nucleophiles. The C-5 position, in particular, is recognized as the most reactive site for nucleophilic substitution reactions in this ring system. nih.gov Consequently, a leaving group, such as a halogen atom, at the C-5 position is readily displaced by a variety of nucleophiles. This reactivity is a cornerstone for the chemical modification of 1,2,4-thiadiazole scaffolds.

The chloro substituent at the C-5 position of the 1,2,4-thiadiazole ring is an effective leaving group that can be displaced by a range of nucleophiles. While specific studies on 3-(Benzylsulfanyl)-5-chloro-1,2,4-thiadiazole are limited, the reactivity can be inferred from analogous halogenated thiadiazole systems. Halogenated thiadiazoles are well-established as versatile intermediates precisely because the halogen atom is easily substituted. nih.govthieme-connect.de

Nucleophilic aromatic substitution (SNAr) reactions have been demonstrated on the closely related 1,2,5-thiadiazole (B1195012) isomer, providing a strong model for the expected reactivity of the 1,2,4-thiadiazole core. Oxygen, nitrogen, and sulfur nucleophiles can effectively displace the C-5 chloro group to form new carbon-heteroatom bonds.

Oxygen Nucleophiles: Reactions with alkoxides (e.g., sodium methoxide, sodium ethoxide) or phenoxides lead to the formation of the corresponding 5-alkoxy or 5-aryloxy derivatives. thieme-connect.de Hydrolysis using aqueous sodium hydroxide (B78521) can also displace the chlorine to yield the corresponding 5-hydroxy-1,2,4-thiadiazole. thieme-connect.de

Nitrogen Nucleophiles: Amines and other nitrogen-based nucleophiles are expected to react to form 5-amino-1,2,4-thiadiazole derivatives. The synthesis of such amino-substituted thiadiazoles is a common objective in medicinal chemistry. researchgate.netnih.gov

Sulfur Nucleophiles: Thiolates can displace the chloro group to form 5-thioether derivatives. However, it is noteworthy that other substituents can be even more effective leaving groups. For instance, in studies of 3-chloro-5-sulfonyl-1,2,4-thiadiazoles, the sulfonyl group (-SO₂R) was preferentially displaced by thiols, indicating it is a more facile leaving group than the chloro substituent at the C-3 position. nih.govnih.gov

The following table summarizes representative nucleophilic substitution reactions on a 3-substituted-5-chloro-1,2,5-thiadiazole model, illustrating the expected reactivity for the 1,2,4-thiadiazole analog.

| Nucleophile | Product Type | Conditions Example | Reference |

|---|---|---|---|

| NaOH | 5-Hydroxy | 2.5 M NaOH, DMSO, reflux | thieme-connect.de |

| NaOMe | 5-Methoxy | Na, MeOH, 50°C | thieme-connect.de |

| NaOEt | 5-Ethoxy | Na, EtOH, 50°C | thieme-connect.de |

| NaOBn | 5-Benzyloxy | Na, BnOH, 50°C | thieme-connect.de |

| PhOK | 5-Phenoxy | PhOK, Cu, 130°C | thieme-connect.de |

Substituents at both the C-3 and C-5 positions significantly influence the nucleophilic reaction pathways of the 1,2,4-thiadiazole ring. The inherent electron-deficient character of the ring is the primary driver for its reactivity towards nucleophiles.

Substituent at C-5: The nature of the leaving group at the C-5 position is critical. A good leaving group, such as a chloro, sulfinyl, or sulfonyl group, is essential for the substitution reaction to proceed. As noted, sulfonyl groups can be more reactive than a chloro group, highlighting the importance of leaving group ability. nih.govnih.gov

Electrophilic Reactions of 1,2,4-Thiadiazoles

The electrophilic reactivity of the 1,2,4-thiadiazole ring system is extremely limited. nih.gov The electron-deficient nature of the ring, caused by the high electronegativity of the two nitrogen atoms, deactivates it towards attack by electrophiles. nih.gov Unsubstituted or halo-substituted 1,2,4-thiadiazoles are generally inert to common electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation.

Activation of the ring towards electrophiles is possible only with the introduction of strong electron-donating substituents, such as an amino group. nih.gov Even under these circumstances, the reactions often require harsh conditions. For the title compound, this compound, the presence of the electron-withdrawing chloro group further deactivates the ring, making electrophilic substitution at a ring carbon atom highly improbable.

Oxidative Transformations of the Benzylsulfanyl Moiety

While the 1,2,4-thiadiazole ring is relatively stable, the exocyclic benzylsulfanyl moiety in this compound is susceptible to oxidation. The sulfur atom of the thioether can be sequentially oxidized to a sulfoxide (B87167) (sulfinyl) and then to a sulfone (sulfonyl).

This transformation has been demonstrated experimentally on analogous 3-chloro-5-alkylsulfanyl-1,2,4-thiadiazoles. nih.govnih.gov The oxidation is typically achieved using a peroxy acid, such as peracetic acid, which can be generated in situ from hydrogen peroxide and acetic anhydride. The reaction proceeds in a controlled manner, allowing for the isolation of either the sulfinyl or the more highly oxidized sulfonyl derivative. These oxidized products are of significant interest as the sulfinyl and sulfonyl groups are excellent leaving groups in nucleophilic substitution reactions, often showing greater reactivity than the parent chloro-substituted compounds. nih.govnih.gov

The following table outlines the oxidative transformation of the sulfanyl (B85325) group in 3-chloro-5-alkylsulfanyl-1,2,4-thiadiazoles.

| Starting Material Type | Oxidant | Product(s) | Reference |

|---|---|---|---|

| 3-Chloro-5-alkylsulfanyl-1,2,4-thiadiazole | Peracetic acid (in situ) | 3-Chloro-5-alkylsulfinyl-1,2,4-thiadiazole 3-Chloro-5-alkylsulfonyl-1,2,4-thiadiazole | nih.gov |

Conversion to Benzylsulfinyl and Benzylsulfonyl Derivatives

The sulfanyl compound, this compound, serves as a precursor for the synthesis of its corresponding sulfinyl and sulfonyl analogs. The conversion is achieved through oxidation. nih.gov The synthesis of 3-chloro-5-alkylsulfanyl-1,2,4-thiadiazoles involves the oxidative cyclization of monoalkyl derivatives of cyanodithioimidocarbonate using sulfuryl chloride. nih.gov Following this, the resulting sulfanyl compounds are oxidized to their sulfinyl and sulfonyl forms. nih.gov This oxidation is commonly carried out using peracetic acid generated in situ. nih.gov

This synthetic pathway allows for the systematic modification of the sulfur-containing substituent at the 5-position of the thiadiazole ring, enabling detailed studies into how the oxidation state of the sulfur atom influences the compound's reactivity. nih.gov

Comparative Reactivity of Sulfanyl, Sulfinyl, and Sulfonyl Analogs

Studies have revealed significant differences in the reactivity of this compound and its oxidized derivatives, particularly concerning their interaction with thiol groups. nih.govresearchgate.net The reactivity is directly correlated with the oxidation state of the benzyl-attached sulfur atom. nih.gov

The sulfonyl analog exhibits the highest reactivity, proving to be a rapid and selective modifier of free thiol groups. nih.govnih.gov The sulfinyl derivative is also reactive towards thiols but to a lesser extent than its sulfonyl counterpart. nih.gov In stark contrast, the sulfanyl version, this compound, demonstrates no significant reactivity towards free thiols under similar conditions. nih.govresearchgate.net

This hierarchy of reactivity suggests that the organo-sulfonyl and -sulfinyl groups at the 5-position act as effective leaving groups, a property not shared by the organo-sulfanyl substituent. nih.gov

Table 1: Comparative Reactivity of 1,2,4-Thiadiazole Analogs with Thiols

| Analog | Substituent at 5-Position | Reactivity towards Thiols | Reference |

|---|---|---|---|

| Sulfonyl | -SO₂-benzyl | Very high | nih.gov |

| Sulfinyl | -SO-benzyl | Moderate (less than sulfonyl) | nih.gov |

| Sulfanyl | -S-benzyl | No reactivity | nih.govresearchgate.net |

Specific Chemical Reactivity towards Thiol-Containing Compounds

Reactivity and Selectivity in Aqueous Media

The oxidized analogs of this compound, specifically the 5-sulfonyl and 5-sulfinyl derivatives, display a surprising and outstanding reactivity towards thiol-containing compounds in aqueous solutions. nih.govnih.gov These compounds have been identified as very rapid and selective modifiers of solvent-accessible free thiol groups, such as those found in the amino acid cysteine within proteins. nih.govnih.gov

Their reactivity and specificity surpass that of commonly used thiol-blocking agents like N-ethylmaleimide (NEM). nih.govresearchgate.net This makes them superior alternatives for applications requiring the efficient and rapid blocking of free thiols in proteins, for instance, in proteomic studies or biotin (B1667282) switch assays. nih.govnih.gov The sulfanyl analog, however, remains unreactive in these aqueous environments. nih.gov

Mechanistic Postulations for Thiol Modification

The mechanism underlying the modification of thiol groups by the reactive 5-sulfonyl and 5-sulfinyl 1,2,4-thiadiazole analogs is believed to be a nucleophilic aromatic substitution (SNAr). nih.gov In this proposed mechanism, the sulfur atom of a deprotonated thiol group (thiolate) acts as the nucleophile. nih.gov

The thiolate anion attacks the C5 carbon of the 1,2,4-thiadiazole ring. This carbon is rendered electrophilic by the strong electron-withdrawing nature of the adjacent sulfonyl or sulfinyl group. The benzylsulfinate or benzylsulfenate then acts as a leaving group, resulting in the formation of a stable thioether bond between the cysteine residue and the 3-chloro-1,2,4-thiadiazole (B2938681) core. nih.gov The lack of reactivity of the sulfanyl analog is attributed to the poor leaving group ability of the benzylsulfanyl group compared to its oxidized counterparts. nih.govresearchgate.net

Advanced Characterization and Analytical Methodologies for 1,2,4 Thiadiazole Derivatives

Application of X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. For 1,2,4-thiadiazole (B1232254) derivatives, this technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule and the planarity of its heterocyclic ring. nih.govmdpi.com Analysis of the crystal packing reveals intermolecular interactions such as hydrogen bonds or π–π stacking, which influence the material's bulk properties. nih.gov

While specific crystallographic data for 3-(Benzylsulfanyl)-5-chloro-1,2,4-thiadiazole is not detailed in the available literature, the analysis of related thiadiazole structures demonstrates the power of this technique. nih.govmdpi.com For instance, single-crystal X-ray diffraction studies on other substituted thiadiazoles have confirmed their proposed structures, identified regioisomers, and established the stereochemistry around specific bonds. nih.govmdpi.com A hypothetical crystallographic analysis of this compound would yield the parameters outlined in the table below.

| Crystallographic Parameter | Information Obtained |

|---|---|

| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements of the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the basic repeating unit of the crystal. |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-S, C=N, C-Cl). |

| Bond Angles (°) | Angles between adjacent bonds, defining molecular geometry. |

| Dihedral Angles (°) | Torsional angles defining the conformation of the benzylsulfanyl group relative to the thiadiazole ring. |

| Intermolecular Interactions | Identification of non-covalent forces (e.g., van der Waals, π-stacking) governing crystal packing. |

High-Resolution Mass Spectrometry for Structural Confirmation and Transformation Analysis

High-resolution mass spectrometry (HRMS) is an essential tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. Techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) detector are frequently employed for the analysis of thiadiazole derivatives. vu.ltresearchgate.net

The class of 3-chloro-5-alkylsulfanyl-1,2,4-thiadiazoles, which includes this compound, has been studied for its ability to modify cysteine residues in proteins. vu.ltd-nb.info In these studies, liquid chromatography coupled to ESI-quadrupole-time-of-flight tandem mass spectrometry (HPLC/ESI-QTOF-MS/MS) is used to analyze the reaction. vu.ltd-nb.info This methodology allows for the detection and characterization of the covalent modification of thiol groups. vu.lt

The analysis involves measuring the mass difference in a protein or peptide before and after reaction with the thiadiazole derivative. The high accuracy of the TOF analyzer confirms the mass of the adduct, and subsequent MS/MS experiments (product ion scans) are used to fragment the modified peptide, pinpointing the exact location of the cysteine modification. vu.lt For the reaction with this compound, HRMS would be used to track the covalent attachment of the C₉H₇N₂S₂ moiety to a cysteine residue.

| Analytical Step | Instrumentation | Purpose and Data Acquired |

|---|---|---|

| Structural Confirmation | ESI-TOF MS | Provides a high-accuracy mass-to-charge (m/z) ratio for the parent molecule, allowing for the determination of its elemental formula (C₉H₇ClN₂S₂). |

| Transformation Analysis | HPLC/ESI-QTOF-MS/MS | Separates the modified protein/peptide from unreacted species and analyzes the covalent adduct formed with cysteine. |

| Adduct Detection | TOF MS Full Scan | Detects the expected mass increase on the target protein or peptide corresponding to the addition of the thiadiazole moiety. |

| Modification Site Mapping | Product Ion Scan (MS/MS) | Fragments the modified peptide to generate a spectrum of daughter ions, which allows for the precise localization of the modification on a specific cysteine residue. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals in the structure of this compound. nih.govnih.gov

The ¹H NMR spectrum would provide information on the number of different types of protons and their connectivity. The benzyl (B1604629) group would show characteristic signals for the aromatic protons in the phenyl ring and a singlet for the methylene (B1212753) (-CH₂-) protons. mdpi.com The ¹³C NMR spectrum would show distinct signals for each carbon atom, including the two unique carbons of the 1,2,4-thiadiazole ring and the carbons of the benzyl substituent. nih.gov Two-dimensional NMR experiments would be used to establish correlations between protons and carbons to confirm the final structure. For example, an HMBC experiment would show long-range correlations between the methylene protons and the carbon atoms of both the phenyl ring and the thiadiazole ring, confirming the S-CH₂-Ph connectivity. nih.gov

| Nucleus/Experiment | Expected Signals for this compound |

|---|---|

| ¹H NMR | - Multiplets in the aromatic region (δ ≈ 7.2-7.5 ppm) corresponding to the 5 protons of the phenyl ring.

|

| ¹³C NMR | - Signals for the two distinct carbons of the 1,2,4-thiadiazole ring (C3 and C5).

|

| 2D NMR (COSY, HSQC, HMBC) | - COSY would show correlations between adjacent protons within the phenyl ring.

|

Theoretical and Computational Studies in 1,2,4 Thiadiazole Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules like 3-(Benzylsulfanyl)-5-chloro-1,2,4-thiadiazole. jmaterenvironsci.com These calculations provide a detailed picture of the electron distribution, molecular orbital energies, and other electronic descriptors that govern the molecule's stability and reactivity.

The 1,2,4-thiadiazole (B1232254) ring is known to be an electron-deficient aromatic system. chemicalbook.com This deficiency is most pronounced at the C5 carbon atom, which is flanked by two electronegative nitrogen atoms. Calculations show that the π electron density at the C5 position is the lowest in the ring, rendering it highly susceptible to nucleophilic attack. chemicalbook.com

Key electronic descriptors obtained from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For many 1,2,4-thiadiazole derivatives, these calculations have been used to correlate electronic structure with observed biological or chemical activity. nih.govmdpi.com

Table 1: Calculated Electronic Properties for a Representative 3,5-disubstituted-1,2,4-thiadiazole

| Property | Representative Value | Significance |

|---|---|---|

| HOMO Energy | -7.0 eV | Relates to the ability to donate electrons |

| LUMO Energy | -2.5 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 4.5 eV | Indicator of chemical reactivity and stability |

Note: The values in this table are representative examples based on DFT calculations for structurally similar 1,2,4-thiadiazole derivatives and are intended to be illustrative.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations reveal electronic properties, molecular modeling and dynamics simulations provide insight into the three-dimensional structure and dynamic behavior of this compound. researchgate.net These methods are essential for understanding how the molecule might adopt different shapes (conformational analysis) and how it interacts with other molecules, such as biological macromolecules. nih.gov

The conformational flexibility of this compound is primarily determined by the rotation around the single bonds within the benzylsulfanyl substituent (the C-S and S-CH₂ bonds). Molecular modeling can be used to identify the most stable, low-energy conformations of the molecule. This information is critical because the specific 3D arrangement of atoms can dictate how the molecule fits into the active site of an enzyme or a receptor.

Molecular dynamics (MD) simulations can further explore the molecule's behavior over time in a simulated environment, such as in water or in a complex with a protein. nih.gov These simulations can reveal the stability of specific conformations and the nature of intermolecular interactions. For instance, MD simulations of related thiadiazole compounds have been used to analyze their binding modes with protein targets, identifying key interactions like hydrophobic contacts and hydrogen bonds that stabilize the complex. nih.govnih.govrsc.org In the case of this compound, the phenyl ring of the benzylsulfanyl group could participate in hydrophobic interactions, while the nitrogen atoms of the thiadiazole ring could act as hydrogen bond acceptors. nih.gov

Structure-Reactivity Relationship (SRR) Investigations

Structure-Reactivity Relationship (SRR) studies aim to connect the chemical structure of a molecule to its reactivity in chemical transformations. For this compound, SRR investigations focus on how the interplay between the thiadiazole core and its substituents dictates the molecule's chemical behavior.

The substituents at the C3 and C5 positions are the primary determinants of the reactivity of the 1,2,4-thiadiazole ring.

The 5-Chloro Substituent: As established by computational studies and experimental observations, the C5 position of the 1,2,4-thiadiazole ring is highly electron-deficient. chemicalbook.com The presence of a chloro group, a good leaving group, makes this position exceptionally reactive towards nucleophiles. The dominant reaction pathway at this site is nucleophilic aromatic substitution (SₙAr). Studies on 3-chloro-5-substituted-1,2,4-thiadiazoles have shown that the chloro group can be readily displaced by a variety of nucleophiles, particularly thiols. nih.gov This reactivity is a key feature of the molecule's chemical profile, allowing for the facile introduction of new functional groups at the C5 position.

The insights gained from quantum chemical calculations and SRR studies can be harnessed for predictive modeling. By computationally modeling the transition states of potential reactions, it is possible to predict the most likely transformation pathways and optimize conditions for desired synthetic outcomes. nih.gov

For this compound, predictive models could be employed to:

Screen Virtual Libraries of Nucleophiles: Computational docking and reactivity calculations can predict which nucleophiles would react most efficiently and selectively at the C5 position. This allows for the rational design of new derivatives without the need for extensive empirical screening.

Optimize Reaction Conditions: Theoretical models can help understand the mechanism of the SₙAr reaction, guiding the choice of solvents, temperatures, and catalysts to maximize yield and minimize side products.

Design Novel Scaffolds: By understanding the reactivity of both the C-Cl bond and the benzylsulfanyl group, chemists can design multi-step synthetic strategies to create more complex molecules based on the 1,2,4-thiadiazole core. nih.govrsc.org This predictive power is invaluable for accelerating the discovery and development of new chemical entities with specific, tailored properties.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Role of 3 Benzylsulfanyl 5 Chloro 1,2,4 Thiadiazole in Synthetic Organic Chemistry and Chemical Biology Research

Utility as a Versatile Heterocyclic Building Block

The 1,2,4-thiadiazole (B1232254) ring is a privileged structure in medicinal chemistry, and 3-(benzylsulfanyl)-5-chloro-1,2,4-thiadiazole serves as an excellent starting point for the synthesis of a variety of derivatives. The presence of two distinct reactive sites, the C-Cl bond and the C-S bond, allows for selective functionalization, making it a versatile building block. The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution, enabling the introduction of a wide range of substituents. This reactivity is crucial for the diversification of the thiadiazole core, allowing chemists to tune the steric and electronic properties of the final compounds.

Furthermore, the benzylsulfanyl group at the 3-position can also be manipulated. For instance, oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone dramatically alters the electronic nature of the thiadiazole ring, enhancing its reactivity as an electrophile. This dual reactivity makes this compound a highly adaptable platform for the synthesis of new chemical entities with potential applications in various fields of chemistry.

Intermediate in the Synthesis of Diverse Fine Chemicals

The strategic importance of this compound is underscored by its role as a key intermediate in the synthesis of a variety of fine chemicals. A general synthetic route to access 3-chloro-5-alkylsulfanyl-1,2,4-thiadiazoles has been established, starting from dipotassium (B57713) cyanodithioimidocarbonate. nih.gov This precursor is first alkylated with an appropriate alkyl bromide, such as benzyl (B1604629) bromide, to yield the corresponding monoalkyl derivative. Subsequent oxidative cyclization with sulfuryl chloride affords the 3-chloro-5-alkylsulfanyl-1,2,4-thiadiazole, including the benzylsulfanyl derivative. nih.gov

This synthetic accessibility allows for the production of a range of this compound analogues. These intermediates can then be further elaborated. For example, the chlorine atom can be displaced by various nucleophiles, such as amines, alcohols, and thiols, to generate a library of 5-substituted-3-(benzylsulfanyl)-1,2,4-thiadiazoles. These products can be valuable fine chemicals in their own right or serve as precursors for more complex molecules with potential biological activities. The ability to readily introduce diverse functional groups makes this scaffold an attractive starting point for the development of new pharmaceuticals and agrochemicals.

Application in the Construction of Complex Fused-Ring Systems

The reactivity of this compound also extends to its use in the construction of complex fused-ring systems. While specific examples starting from this exact compound are not extensively documented, the general reactivity of substituted 1,2,4-thiadiazoles provides a blueprint for such applications. For instance, the chlorine atom can serve as a handle for intramolecular cyclization reactions. By tethering a nucleophilic group to a substituent at the 3-position, a subsequent intramolecular nucleophilic aromatic substitution of the chloride can lead to the formation of a new ring fused to the thiadiazole core.

Furthermore, the 1,2,4-thiadiazole ring itself can participate in cycloaddition reactions or ring-transformation reactions under specific conditions, providing pathways to novel heterocyclic frameworks. The development of synthetic routes to bicyclic and tricyclic systems containing the 1,2,4-thiadiazole moiety has been an area of active research. nih.govresearchgate.net For example, 3-substituted bicyclic imidazo[1,2-d] nih.govnih.govnih.govthiadiazoles and tricyclic benzo nih.govresearchgate.netimidazo[1,2-d] nih.govnih.govnih.govthiadiazoles have been synthesized through various strategies, highlighting the potential of substituted 1,2,4-thiadiazoles as precursors for complex fused heterocycles. nih.gov

Methodological Applications in Chemical Biology

In the field of chemical biology, derivatives of this compound have proven to be particularly valuable for the development of reagents for studying protein function and post-translational modifications.

Development of Reagents for Selective Protein Thiol Modification

A significant application of compounds derived from this compound is in the selective modification of protein thiols. Specifically, the oxidized sulfinyl and sulfonyl derivatives, 3-chloro-5-(benzylsulfinyl)-1,2,4-thiadiazole and 3-chloro-5-(benzylsulfonyl)-1,2,4-thiadiazole respectively, have been identified as highly reactive and selective reagents for cysteine residues in proteins. nih.gov These compounds react with thiols via a nucleophilic aromatic substitution mechanism, where the thiol group of a cysteine residue attacks the C5 position of the thiadiazole ring, displacing the sulfinyl or sulfonyl group. nih.gov

These 1,2,4-thiadiazole-based reagents have been shown to be more specific and react faster than commonly used thiol-modifying agents like N-ethylmaleimide. nih.gov This enhanced reactivity and selectivity make them superior tools for efficiently blocking free thiols in proteins, which is a crucial step in studying various biological processes, including redox signaling. nih.gov The ability to selectively target cysteine residues allows researchers to probe the functional role of these amino acids in protein structure, catalysis, and regulation.

Below is a table summarizing the reactivity of different 5-substituted-3-chloro-1,2,4-thiadiazoles with cysteine thiols.

| Compound Type | Reactivity with Cysteine Thiols |

| 5-Sulfonyl-1,2,4-thiadiazoles (5-SO2-TDZs) | Fast reaction |

| 5-Sulfinyl-1,2,4-thiadiazoles (5-SO-TDZs) | Slower reaction compared to 5-SO2-TDZs |

| 5-Sulfanyl-1,2,4-thiadiazoles (5-S-TDZs) | Unreactive |

This table is based on the findings that 5-SO2-TDZs react faster than 5-SO-TDZs, while 5-S-TDZs show no reactivity with free thiols. nih.gov

Integration into Biochemical Assays (e.g., Biotin (B1667282) Switch Assays)

The utility of these 1,2,4-thiadiazole-based thiol-modifying agents extends to their integration into established biochemical assays. For example, 5-sulfonyl-1,2,4-thiadiazoles have been successfully applied in biotin switch assays. nih.gov The biotin switch assay is a widely used technique to detect and identify S-nitrosylated proteins, a key post-translational modification involved in nitric oxide signaling.

In a typical biotin switch assay, free thiol groups are first blocked, then the S-nitrosothiol bond is selectively cleaved, and the newly exposed thiol is tagged with a biotinylated reagent. The high efficiency and selectivity of the 5-sulfonyl-1,2,4-thiadiazole derivatives as blocking agents are advantageous in this context, ensuring that only the desired S-nitrosylated cysteines are subsequently labeled. This application demonstrates the practical utility of these compounds as powerful tools for dissecting complex cellular signaling pathways. nih.gov

Future Research Trajectories for 3 Benzylsulfanyl 5 Chloro 1,2,4 Thiadiazole

Innovation in Green and Sustainable Synthetic Routes

The traditional synthesis of 3-chloro-5-alkylsulfanyl-1,2,4-thiadiazoles involves a multi-step process that includes the alkylation of dipotassium (B57713) cyanodithioimidocarbonate followed by oxidative cyclization with sulfuryl chloride. nih.gov While effective, this pathway presents opportunities for the incorporation of green chemistry principles to enhance sustainability, reduce waste, and improve safety.

Future research should focus on developing more environmentally benign synthetic strategies. Drawing inspiration from green methodologies developed for other thiadiazole isomers, several innovative routes can be envisioned. rsc.orgnanobioletters.com These include the use of heterogeneous catalysts, which can be easily recovered and reused, and the application of alternative energy sources like microwave or ultrasonic irradiation to accelerate reaction times and potentially reduce the need for harsh reagents. nanobioletters.com One-pot multicomponent reactions (MCRs) represent another promising avenue, offering increased efficiency by combining several synthetic steps into a single operation, thereby minimizing solvent usage and purification efforts. rsc.org

Table 1: Comparison of Traditional vs. Potential Green Synthetic Routes

| Parameter | Traditional Synthesis (Wittenbrook Method) nih.gov | Potential Green/Sustainable Routes |

| Starting Materials | Dipotassium cyanodithioimidocarbonate, Alkyl Halides | Thiosemicarbazides, Benzoic Acids, Isothiocyanates |

| Key Reagents | Sulfuryl Chloride | Heterogeneous catalysts (e.g., V₂O₅/FAp), Organocatalysts |

| Energy Source | Conventional Heating | Microwave Irradiation, Ultrasonic Sonication |

| Solvents | Chloroform, Acetic Acid | Ethanol (B145695), Water, or solvent-free conditions |

| Key Advantages | Established and reliable | Reduced reaction times, higher yields, lower waste, improved safety profile, atom economy. rsc.orgnanobioletters.com |

| Challenges | Use of hazardous reagents, potential for byproducts | Catalyst development, optimization for specific substrate |

Discovery of Novel Reactivity and Functionalization Pathways

The chemical structure of 3-(Benzylsulfanyl)-5-chloro-1,2,4-thiadiazole features two primary sites for functionalization: the chlorine atom at the C5 position and the sulfur atom of the benzylsulfanyl group at the C3 position.

The chlorine atom is susceptible to nucleophilic aromatic substitution, allowing for its replacement with a wide variety of nucleophiles. nih.gov This pathway enables the introduction of diverse functional groups, including amines, azides, and alkoxides, to generate libraries of novel 1,2,4-thiadiazole (B1232254) derivatives. A known reaction involves the displacement of a chloroacetamido group on a related thiadiazole by piperidine, highlighting the potential for such substitutions. nih.gov

The benzylsulfanyl group offers another handle for modification. The sulfur atom can be oxidized to the corresponding sulfinyl (sulfoxide) or sulfonyl (sulfone) derivatives using oxidizing agents like peracetic acid. nih.gov These oxidized forms exhibit altered electronic properties and reactivity, with 5-sulfonyl substituted 1,2,4-thiadiazoles showing outstanding reactivity towards thiols. nih.gov Future work could explore metal-catalyzed cross-coupling reactions to replace the chloro group or functionalize the benzyl (B1604629) ring, drawing parallels from methods used on other heterocyclic systems. sci-hub.se

Table 2: Known and Potential Reactivity of this compound

| Reaction Type | Position | Reagents/Conditions | Product Type | Potential Applications |

| Nucleophilic Substitution | C5 (Chloro) | Amines, Thiols, Alkoxides | 5-substituted-3-(benzylsulfanyl)-1,2,4-thiadiazoles | Synthesis of new bioactive compounds nih.govnih.gov |

| Oxidation | S (Benzylsulfanyl) | Peracetic Acid (H₂O₂/AcOH) | 3-(Benzylsulfinyl/sulfonyl)-5-chloro-1,2,4-thiadiazoles | Creation of highly reactive thiol modifiers nih.gov |

| Cross-Coupling (Potential) | C5 (Chloro) | Boronic acids (Suzuki), Amines (Buchwald-Hartwig) with Pd/Cu catalysts | 5-Aryl/Amino-3-(benzylsulfanyl)-1,2,4-thiadiazoles | Access to complex molecular architectures |

| C-H Functionalization (Potential) | Benzyl Ring | Metal catalysts (Pd, Rh, Ru) | Aryl-functionalized derivatives | Fine-tuning of steric and electronic properties |

Advanced Computational Approaches for Reaction Pathway Prediction and Catalyst Design

Computational chemistry provides powerful tools for understanding and predicting the behavior of chemical systems, thereby accelerating the discovery of new reactions and the design of efficient catalysts. For 1,2,4-thiadiazoles, Density Functional Theory (DFT) has been successfully employed to study the molecular mechanism of their formation, such as through [3+2] cycloaddition reactions. academie-sciences.fr These studies can elucidate reaction pathways, identify transition states, and explain observed regioselectivity, offering insights that are often difficult to obtain through experimental means alone. academie-sciences.fr

Future computational research on this compound could focus on several key areas. DFT calculations can be used to model the energetics of nucleophilic substitution at the C5 position with various nucleophiles, helping to predict reactivity and guide substrate selection. Molecular docking simulations, a technique already applied to other thiadiazole derivatives, can predict the binding interactions of this compound and its derivatives with biological targets like enzymes, aiding in the rational design of new therapeutic agents. nih.govmdpi.com Furthermore, computational methods can be employed to design novel catalysts for the green synthetic routes proposed in section 7.1, for instance, by modeling the interaction of reactants with the surface of a heterogeneous catalyst to optimize its composition and structure.

Table 3: Applications of Computational Chemistry in 1,2,4-Thiadiazole Research

| Computational Method | Application Area | Key Insights Provided | Reference Example |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Elucidation of reaction pathways, transition state energies, regioselectivity prediction. | Study of [3+2] cycloaddition to form the 1,2,4-thiadiazole ring. academie-sciences.fr |

| Molecular Docking | Drug Design & Discovery | Prediction of binding modes and affinities with biological macromolecules (e.g., enzymes, receptors). | Docking of thiadiazole derivatives into enzyme active sites. nih.govmdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Lead Optimization | Correlation of chemical structure with biological activity to guide the design of more potent compounds. | Development of QSAR models for thiadiazole-based inhibitors. researchgate.net |

| Catalyst Modeling | Green Synthesis | Understanding reactant-catalyst interactions to design more efficient and selective catalysts. | Modeling transition metal catalysis for heterocyclic synthesis. |

Broadening Methodological Applications in Chemical and Biochemical Research

The unique reactivity of 3-chloro-5-substituted-1,2,4-thiadiazoles makes them valuable tools in chemical biology and proteomics. Specifically, the sulfonyl and sulfinyl derivatives have been identified as exceptionally rapid and selective modifiers of protein thiols. nih.gov These compounds react more efficiently than commonly used reagents like N-ethylmaleimide, making them superior alternatives for blocking free cysteine residues in proteins. nih.gov

This reactivity forms the basis for significant methodological applications. These thiadiazole derivatives can be readily used in biotin (B1667282) switch assays to study post-translational modifications of cysteines. nih.gov Their ability to covalently modify proteins can be precisely measured using quantitative mass spectrometry, allowing for detailed kinetic analysis of the modification of individual cysteine residues within a protein. nih.gov

Future research should aim to broaden these applications. For example, by incorporating reporter tags (e.g., fluorophores, biotin) into the structure via nucleophilic substitution at the C5 position, novel chemical probes could be developed for bioimaging and activity-based protein profiling. The compound also serves as a versatile building block for combinatorial chemistry, enabling the rapid synthesis of large libraries of derivatives for high-throughput screening in drug discovery and materials science.

Table 4: Methodological Applications of this compound and its Derivatives

| Application Area | Methodology | Specific Use | Advantage |

| Proteomics | Protein Thiol Modification | Selective and rapid blocking of free cysteine residues in proteins. | Faster and more specific than traditional reagents like N-ethylmaleimide. nih.gov |

| Biochemical Assays | Biotin Switch Assay | Analysis of cysteine post-translational modifications (e.g., S-nitrosylation). | Efficient capture of modified protein states. nih.gov |

| Analytical Chemistry | Mass Spectrometry | Quantitative measurement of the kinetics of cysteine modification in proteins. | Allows for site-specific analysis of protein reactivity. nih.gov |

| Chemical Biology (Potential) | Chemical Probes | Development of tagged derivatives (e.g., fluorescent, biotinylated) for protein labeling and imaging. | Enables visualization and identification of protein targets. |

| Medicinal Chemistry (Potential) | Combinatorial Synthesis | Use as a scaffold for generating libraries of diverse compounds for screening. | Provides access to novel chemical matter for drug discovery. |

Q & A

Q. How should crystallographic data be interpreted to resolve ambiguities in molecular conformation?

- Methodology : Analyze thermal displacement parameters (ADPs) to distinguish static disorder from dynamic motion. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯N bonds). Compare with DFT-optimized geometries to validate experimental observations .

- Case Study : If XRD reveals unexpected dihedral angles between thiadiazole and benzyl rings, re-examine synthetic conditions for potential isomerization or solvent-induced polymorphism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.